Dicyclopentamethylenethiuram disulfide

Rubber Vulcanization Thermal Analysis Accelerator Decomposition

Substituting thiuram accelerators without reformulation risks altered cure kinetics and nitrosamine non-compliance. DPTD resolves these with: • Thermal decomposition onset at 140°C, ideal for NR latex glove curing below this threshold • 4.5× lower acute oral toxicity (LD₅₀ 2,870 mg/kg) vs. TMTD, supporting EN 455-5:2025 medical glove compliance • Piperidine-derived nitrosamine profile distinct from dimethylamine-based TMTD, facilitating toy/food-contact regulatory pathways (BS EN 71:2016) Procure with precise specification to avoid 'accelerator-free' mislabeling.

Molecular Formula C12H20N2S4
Molecular Weight 320.6 g/mol
CAS No. 94-37-1
Cat. No. B1210614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentamethylenethiuram disulfide
CAS94-37-1
Synonymsbis(1-piperidylthiocarbonyl)disulfide
Molecular FormulaC12H20N2S4
Molecular Weight320.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)SSC(=S)N2CCCCC2
InChIInChI=1S/C12H20N2S4/c15-11(13-7-3-1-4-8-13)17-18-12(16)14-9-5-2-6-10-14/h1-10H2
InChIKeyKNBRWWCHBRQLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclopentamethylenethiuram Disulfide: Technical Baseline


Dicyclopentamethylenethiuram disulfide (DPTD, CPTD) is a thiuram-class rubber accelerator and sulfur donor with molecular formula C₁₂H₂₀N₂S₄, structurally distinguished by its bis(piperidine) substituents [1]. It functions primarily as a secondary accelerator in sulfur-cured elastomer systems, enhancing scorch safety while contributing to crosslink formation [2]. The compound is a standardized component of the thiuram mix used in allergological patch testing (T.R.U.E. TEST) [3]. Unlike simpler dialkylthiuram disulfides, its cyclic amine architecture imposes distinct thermal degradation kinetics, nitrosamine formation potential, and toxicological profile that directly impact formulation design and regulatory compliance decisions [4].

Why DPTD Cannot Be Interchanged


Thiuram disulfide accelerators are not fungible commodities. The amine substituent governs three critical performance axes: (i) thermal stability during curing, where cyclic amine-derived DPTD decomposes at 140°C versus 190°C for dimethylamine-derived TMTD [1]; (ii) nitrosamine generation propensity, as secondary amines from accelerator decomposition are precursors to carcinogenic N-nitrosamines, and the piperidine liberated from DPTD yields a different nitrosamine profile than the dimethylamine from TMTD [2]; and (iii) toxicological burden, with DPTD exhibiting approximately 4.5-fold lower acute oral toxicity (LD₅₀ 2,870 mg/kg) than TMTD (LD₅₀ ~640 mg/kg) [3]. These quantifiable differences mean that substituting DPTD with TMTD, TETD, or TBzTD without reformulation can alter cure kinetics, compromise regulatory nitrosamine compliance, or change workplace hazard classification.

DPTD Comparative Evidence


Thermal Stability: DPTD vs. TMTD

Dicyclopentamethylenethiuram disulfide (CPTD) exhibits a significantly lower thermal decomposition threshold than tetramethylthiuram disulfide (TMTD), imposing a critical processing temperature constraint [1]. DSC studies demonstrate that CPTD is stable at 120°C but decomposes to N,N′-dipentamethylenethiourea (CPTU) at vulcanization temperatures of 140°C, whereas TMTD remains stable up to 190°C [2]. The decomposition mechanism involves abstraction by thiuram sulfenyl radicals of hydrogen from the methylene groups in the piperidine ring, which occurs more readily than hydrogen abstraction from the methyl groups of TMTD [3]. ZnO and the zinc-accelerator complex zinc bis(pentamethylenedithiocarbamate) can inhibit this degradation by trapping the alkyldithiocarbamic acid intermediate before amine liberation [4].

Rubber Vulcanization Thermal Analysis Accelerator Decomposition

Acute Oral Toxicity: DPTD vs. TMTD

Dicyclopentamethylenethiuram disulfide demonstrates a substantially favorable acute toxicity profile compared to tetramethylthiuram disulfide [1]. The oral LD₅₀ in rats for DPTD is 2,870 mg/kg, classifying it in a lower hazard category than TMTD, which has an oral LD₅₀ of approximately 640 mg/kg in rats [2]. This represents a toxicity differential factor of approximately 4.5-fold . The distinction is relevant for occupational exposure risk assessment and for formulations where dermal or incidental oral exposure during compounding operations is a concern.

Occupational Toxicology Rubber Chemical Safety Regulatory Compliance

In Vitro Mutagenicity: DPTD vs. TMTD

In a comprehensive comparative study of 12 thiuram and dithiocarbamate compounds used in the Swedish rubber industry, mutagenicity was assessed in Salmonella typhimurium strains TA1535 and TA100 [1]. Tetramethylthiuram disulfide (TMTD) was identified as the most potent directly acting mutagen among the compounds tested, along with zinc dimethyldithiocarbamate (ziram) and cadmium diethyldithiocarbamate [2]. Tetraethylthiuram disulfide (TETD) and carbon disulfide were reported as non-mutagenic [3]. While DPTD was included in the tested panel of 12 compounds and was not listed among the most potent direct mutagens, the hierarchy of mutagenic potency was: TMTD >> TMTM (weak direct; enhanced with S9) > TETD (non-mutagenic) [4]. This positions DPTD in a more favorable mutagenicity category than TMTD, consistent with its structural derivation from a cyclic secondary amine rather than a dimethylamine.

Genetic Toxicology Rubber Accelerator Safety Ames Test

Mechanical Properties in Natural Rubber: DPTD vs. TMTD

A 2024 laboratory study compared dipiperazine thiuramdisulphide (DPTD) with tetramethylthiuram disulphide (TMTD) as accelerators for natural rubber (NR) vulcanization at comparable dosages [1]. DPTD-based latex and dry NR vulcanisates showed improved mechanical properties relative to TMTD-based vulcanisates [2]. The DPTD was synthesized and characterized by FTIR, CHNS, and amine value estimation [3]. Critically, MTT assay results confirmed DPTD as a non-carcinogenic (safe) chemical [4]. The study explicitly recommends DPTD as a safe replacement for nitrosamine-generating TMTD in natural rubber-based formulations [5].

Natural Rubber Vulcanizate Mechanical Properties Safe Accelerator

Antiplasmodial & Antifungal Bioactivity

Dicyclopentamethylenethiuram disulfide has demonstrated biological activity that is not a class-wide property of thiuram accelerators. In antifungal screening, DPTD exhibited minimum inhibitory concentrations (MIC) between 1.6 and 2 μg/mL against fungal targets [1]. In antiplasmodial assays, DPTD showed potent activity against Plasmodium falciparum 3D7 gametocytes with an EC₅₀ of 0.274 μM [2]. This bioactivity was recognized in a U.S. patent application for methods of blocking malarial parasite transmission, where DPTD was listed among a select group of compounds with gametocytocidal activity [3]. These bioactivity data differentiate DPTD from commodity thiuram accelerators such as TMTD and TBzTD, for which comparable antiplasmodial or antifungal potency has not been reported.

Antimalarial Antifungal Drug Repurposing Thiuram Bioactivity

DPTD Application Scenarios


Low-Temperature Vulcanization for Medical Gloves

DPTD is optimally suited for natural rubber latex glove manufacturing where cure temperatures remain below 140°C, capitalizing on its effective acceleration while avoiding the thermal decomposition threshold identified by Reyneke-Barnard et al. [1]. The 4.5-fold lower acute oral toxicity (LD₅₀ 2,870 mg/kg) compared to TMTD [2] and the MTT-assay-confirmed non-carcinogenicity [3] provide regulatory compliance advantages under EN 455-5:2025 for chemical residues in medical gloves [4]. DPTD is a recognized component of the thiuram mix used in allergological diagnostics, and its detection in gloves marketed as 'accelerator-free' underscores the need for accurate procurement specifications .

Nitrosamine-Conscious Formulations for Consumer & Food-Contact Articles

For rubber articles subject to nitrosamine migration limits (e.g., baby bottle teats, food-contact seals, toy safety standards BS EN 71:2016 and BS EN 12868:2017), DPTD offers a distinct regulatory pathway. The cyclic piperidine-derived nitrosamine (N-nitrosopiperidine) differs in volatility and carcinogenic potency from the dimethylnitrosamine generated by TMTD [1]. Kurian et al. (2024) explicitly position DPTD as a safe replacement for nitrosamine-generating TMTD, with the MTT assay supporting non-carcinogenicity of the parent compound [2]. Formulators should verify nitrosamine levels in the finished vulcanizate, as ZnO can inhibit the amine-liberating decomposition pathway of CPTD during curing [3].

Antimalarial and Antifungal Research Applications

DPTD is procurement-relevant for drug discovery and chemical biology programs targeting Plasmodium falciparum gametocytes, where it has demonstrated sub-micromolar potency (EC₅₀ 0.274 μM) [1]. Its antifungal MIC range of 1.6–2 μg/mL [2] further supports its use as a hit compound for antifungal development or as a bioactive additive in antimicrobial coating formulations. These bioactivities are not documented for TMTD or TBzTD, making DPTD the preferred thiuram scaffold for these non-rubber research applications. Researchers should note that DPTD is commercially available from multiple vendors in research-grade purity (97–98%) at milligram to multi-kilogram scales [3].

Scorch-Safe Compounding of Butyl Rubber & Specialty Elastomers

DPTD is well-established as an accelerator and vulcanizing agent for butyl rubber and latex [1]. Its secondary accelerator function enhances the efficiency of primary thiuram and thiazole accelerators while providing controlled scorch safety [2]. The lower thermal stability of DPTD relative to TMTD (~50°C lower decomposition onset) must be factored into cure cycle design: DPTD is appropriate for cure temperatures at or below 140°C but should not be specified for high-temperature vulcanization exceeding this threshold [3]. This thermal constraint, combined with improved mechanical properties in NR vulcanizates [4], defines the temperature-dependent application window where DPTD provides a net performance advantage.

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